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S-beta-D-glucosyl-L-cysteine -

S-beta-D-glucosyl-L-cysteine

Catalog Number: EVT-1582804
CAS Number:
Molecular Formula: C9H17NO7S
Molecular Weight: 283.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S-beta-D-glucosyl-L-cysteine is a S-glycosyl-L-cysteine and a thiosugar.
Overview

S-beta-D-glucosyl-L-cysteine is a compound formed by the glycosylation of L-cysteine with a glucose moiety. This compound is part of a larger class of S-glycosylated compounds that have garnered interest due to their potential biological activities and roles in various metabolic pathways. S-beta-D-glucosyl-L-cysteine can be classified as a glycoprotein, specifically a thiol-containing amino acid derivative linked to a sugar moiety, which may influence its reactivity and biological function.

Source and Classification

S-beta-D-glucosyl-L-cysteine is derived from the amino acid L-cysteine, which is a non-essential sulfur-containing amino acid crucial for protein synthesis and various metabolic processes. The glucosylation process involves the attachment of a glucose molecule to the sulfur atom of the cysteine side chain, resulting in the formation of S-beta-D-glucosyl-L-cysteine. This process can occur naturally in biological systems or can be synthesized through chemical methods.

Synthesis Analysis

Methods and Technical Details

S-beta-D-glucosyl-L-cysteine can be synthesized through several methods, including:

  1. Chemical Glycosylation: This method typically involves the use of chemical reagents to promote the formation of S-glycosidic bonds between L-cysteine and glucose derivatives. For instance, one approach includes oxidative hydrolysis of S-glycosidic bonds under alkaline conditions, followed by thiol S-alkylation to form thiol S-adducts at the former glycosylation sites .
  2. Enzymatic Synthesis: Enzymatic methods may employ glycosyltransferases that catalyze the transfer of glucose to L-cysteine, providing a more specific and potentially milder reaction environment compared to chemical methods.
  3. Model Mixtures: Exploratory experiments have utilized model mixtures of beta-S-glucosylated polypeptides obtained from lysozyme transformations, demonstrating a practical pathway for synthesizing S-beta-D-glucosyl-L-cysteine .
Molecular Structure Analysis

Structure and Data

The molecular structure of S-beta-D-glucosyl-L-cysteine consists of a cysteine backbone with a beta-D-glucose moiety attached via a glycosidic bond. The structural formula can be represented as follows:

  • Molecular Formula: C10_{10}H17_{17}N1_{1}O6_{6}S1_{1}
  • Molecular Weight: Approximately 251.31 g/mol

The structure features:

  • A thiol group (-SH) from L-cysteine, which contributes to its reactivity.
  • A hydroxymethyl group from the glucose moiety, which can participate in further chemical reactions.
Chemical Reactions Analysis

Reactions and Technical Details

S-beta-D-glucosyl-L-cysteine can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or alkaline conditions, the glycosidic bond can be hydrolyzed, releasing L-cysteine and glucose.
  2. Oxidation: The thiol group may undergo oxidation to form disulfides or sulfenic acids, impacting its biological activity.
  3. Alkylation Reactions: The thiol group can participate in alkylation reactions with various electrophiles, potentially modifying its biological properties.

These reactions are significant for understanding how S-beta-D-glucosyl-L-cysteine interacts with other biomolecules in cellular environments.

Mechanism of Action

Process and Data

The mechanism by which S-beta-D-glucosyl-L-cysteine exerts its effects is not fully elucidated but may involve:

  • Antioxidant Activity: As a precursor for glutathione synthesis, it may play a role in cellular defense against oxidative stress.
  • Metabolic Pathways: It contributes to sulfur metabolism and may influence pathways related to cysteine and glutathione synthesis .
  • Cell Signaling: Glycosylated compounds often participate in cell signaling processes, potentially affecting various physiological responses.

Research indicates that cysteine metabolism is critical during tumorigenesis for generating glutathione, highlighting the relevance of compounds like S-beta-D-glucosyl-L-cysteine in cancer biology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

S-beta-D-glucosyl-L-cysteine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to the presence of polar hydroxyl groups from glucose.
  • Stability: The stability may vary depending on pH and temperature; it is generally stable under neutral conditions but can degrade under extreme pH levels.
  • Reactivity: The thiol group makes it reactive towards electrophiles and capable of forming disulfide bonds under oxidative conditions.

These properties are crucial for its potential applications in biochemical research and therapeutic contexts.

Applications

Scientific Uses

S-beta-D-glucosyl-L-cysteine has several potential applications in scientific research:

  1. Biochemical Research: It serves as a model compound for studying glycosylation effects on protein function.
  2. Drug Development: Its antioxidant properties make it a candidate for developing therapeutic agents targeting oxidative stress-related diseases.
  3. Metabolic Studies: Understanding its role in cysteine metabolism could provide insights into metabolic disorders and cancer biology.
Biosynthesis Pathways & Enzymatic Mechanisms

S-Glycosylation as a Post-Translational Modification

S-beta-D-glucosyl-L-cysteine (also termed S-glucosylcysteine) is a specialized post-translational modification (PTM) where a β-D-glucose moiety forms a thioether bond with the sulfhydryl group of cysteine residues in proteins. Unlike prevalent O- or N-glycosylations, S-glycosylation is rare and mechanistically distinct. This PTM is documented in bacteriocins (e.g., glycocins like Sublancin and Glycocin F), human inter-alpha-trypsin inhibitor (ITI H1), and dynamically regulated mammalian signaling proteins [10]. The modification confers biochemical stability, modulates protein function (e.g., antimicrobial activity in glycocins), and participates in redox and cell-adhesion pathways [10].

Table 1: Key Features of Protein S-Glycosylation

PropertyS-GlycosylationNotes
Bond TypeThioether (C–S–C)Irreversible under physiological conditions
Glycosidic Linkageβ-anomeric configurationConfers resistance to hydrolytic enzymes
Known CarriersBacteriocins, ITI H1, regulatory proteinsDetected in prokaryotes and eukaryotes
Functional ImpactProtein stability, bioactivity, signalingCritical for bacteriocin function; putative role in redox regulation

Role of Cysteine-Specific Glucosyltransferases

Enzymes catalyzing S-glucosylation remain incompletely characterized. Current evidence suggests cysteine-specific glucosyltransferases utilize UDP-glucose as the donor substrate. These enzymes recognize conserved motifs surrounding target cysteines, often in unstructured protein regions. For instance, in bacteriocins like Sublancin, a membrane-associated glycosyltransferase (likely encoded within the same biosynthetic cluster) transfers glucose to a cysteine residue via a nucleophilic substitution mechanism [10]. The reaction requires deprotonation of the cysteine thiol (thiolate form, S⁻) for optimal reactivity, implying enzyme-mediated pKa modulation of the acceptor site [9].

Substrate Specificity in β-D-Glucosyl Transfer

Substrate specificity hinges on:

  • Nucleotide Sugar Donor: UDP-α-D-glucose is the primary donor. Enzymes exhibit stringent specificity for the β-configured glucose transfer, distinguishing them from O-glucosyltransferases [10].
  • Acceptor Peptide Motif: Recognition involves proximal amino acids flanking the cysteine. In glycocins, motifs like CE(X)nS (where X is variable) are common. Eukaryotic S-glucosylation (e.g., human ITI H1) occurs within sequences like CE*GHSHDHGA [10].
  • Structural Context: Modifications often occur co-translationally or during protein folding, ensuring solvent accessibility of the cysteine thiol [9] [10].

Biogenetic Precursor Relationships

Thiol-Mediated Nucleophilic Attack Mechanisms

The core chemical step involves nucleophilic attack by the cysteine thiolate anion (Cys-S⁻) on the anomeric carbon (C1) of UDP-glucose. This SN₂-type mechanism inverts the configuration at C1, resulting in a β-glycosidic linkage [10]. The reaction is irreversible:Cys-S⁻ + UDP-α-D-Glc → Cys-S-β-D-Glc + UDPFactors enhancing nucleophilicity include:

  • Low Cysteine pKa: Microenvironment (e.g., positive charges, H-bonding) lowers cysteine pKa from ~8.5 towards neutrality, favoring thiolate formation [9].
  • Metal Ions: Some systems (e.g., Ag⁺ catalysis in vitro) facilitate thiolate formation or stabilize the transition state, though physiological metals are undefined [10].

Kinetic Modeling of O-Acetylserine Intermediate Utilization

While direct precursors for S-glucosylcysteine in proteins are cysteine residues and UDP-Glc, understanding cellular L-cysteine metabolism is crucial. Kinetic models of L-cysteine biosynthesis reveal bottlenecks:

  • Precursor Supply: In E. coli, serine is acetylated to form O-acetylserine (OAS) by serine acetyltransferase (CysE). OAS then reacts with sulfide (via cysteine synthase, CysK or CysM) to form L-cysteine [4].
  • Kinetic Competition: Metabolic Control Analysis (MCA) shows OAS accumulation occurs if cysteine synthase activity is rate-limiting relative to OAS export or degradation. Overexpression of CysK/CysM significantly increases cysteine flux and yield [4].

Table 2: Kinetic Parameters for L-Cysteine Biosynthetic Enzymes in Engineered E. coli

EnzymeSubstrateKm (mM)kcat (s⁻¹)Impact of Overexpression
Serine Acetyltransferase (CysE*)L-Serine1.2 ± 0.315.8 ± 2.1Increased OAS pool; risk of export loss
Cysteine Synthase A (CysK)OAS0.8 ± 0.112.5 ± 1.5↑85% L-cysteine yield on glucose
Cysteine Synthase B (CysM)OAS1.5 ± 0.28.3 ± 0.9↑70% specific productivity

Data derived from metabolic flux analysis and fed-batch fermentations [4].

These models highlight the delicate balance between precursor generation (OAS) and its utilization for cysteine production, indirectly impacting substrate availability for PTMs like S-glucosylation.

Regulatory Networks in Prokaryotic vs. Eukaryotic Systems

Regulation of S-glucosylcysteine formation diverges significantly between domains:

  • Prokaryotes (e.g., Bacillus subtilis - Sublancin):
  • S-glucosylation is often co-translationally regulated within dedicated biosynthetic gene clusters.
  • Expression of modifying enzymes (glucosyltransferases) is tightly linked to the expression of the substrate protein (e.g., bacteriocin precursor) [10].
  • Utilizes endogenous UDP-glucose pools, potentially regulated by central carbon metabolism (e.g., glycolysis feeding UDP-glucose synthesis) [2] [6].
  • Eukaryotes (e.g., Humans):
  • S-glucosylation (e.g., on ITI H1 or regulatory proteins) occurs post-translationally, likely within the secretory pathway (ER/Golgi), akin to conventional glycosylations [6] [10].
  • Putative glucosyltransferases remain unidentified but may share topological features with Golgi-resident type II membrane glycosyltransferases (cytosolic tail, transmembrane domain, luminal catalytic domain) [6].
  • Dynamic regulation is implied by co-occurrence with O-GlcNAcylation, suggesting interplay with nutrient-sensing pathways (e.g., hexosamine biosynthetic pathway flux modulating UDP-GlcNAc/UDP-Glc availability) [10].
  • Conserved Challenges: Both domains require mechanisms to maintain free cysteine thiols in a reducible state prior to modification and to avoid non-specific thiol oxidation or alkylation [9].

Table 3: Comparative Regulation of S-Glucosylcysteine Formation

FeatureProkaryotic SystemsEukaryotic Systems
Modification SiteCytoplasmEndoplasmic Reticulum / Golgi Lumen
Genomic OrganizationOperonic (within bacteriocin gene cluster)Dispersed (modifying enzyme genes unknown)
Co-factors/DonorsEndogenous UDP-GlcUDP-Glc (transported into ER/Golgi lumen)
Redox ControlThioredoxin/Glutathione systemsProtein Disulfide Isomerase (PDI), Glutathione
Nutrient SensingIndirect (carbon catabolite repression)Direct (HBP flux, mTOR signaling?)

This comparative analysis underscores domain-specific adaptations while emphasizing the shared biochemical core of S-glucosylcysteine formation.

Properties

Product Name

S-beta-D-glucosyl-L-cysteine

IUPAC Name

(2R)-2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoic acid

Molecular Formula

C9H17NO7S

Molecular Weight

283.3 g/mol

InChI

InChI=1S/C9H17NO7S/c10-3(8(15)16)2-18-9-7(14)6(13)5(12)4(1-11)17-9/h3-7,9,11-14H,1-2,10H2,(H,15,16)/t3-,4+,5+,6-,7+,9-/m0/s1

InChI Key

WWUVPKJYNTWYIZ-MRXKBSKTSA-N

Canonical SMILES

C(C1C(C(C(C(O1)SCC(C(=O)O)N)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC[C@@H](C(=O)O)N)O)O)O)O

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